Product packaging for 2-(Chloromethyl)imidazo[1,2-a]pyridine(Cat. No.:CAS No. 57892-76-9)

2-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1268737
CAS No.: 57892-76-9
M. Wt: 166.61 g/mol
InChI Key: LBCREEUWXFNSAC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) is a versatile chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its primary value lies as a synthetic intermediate for constructing more complex molecules centered on the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery. A prominent application of this compound is in the synthesis of novel anti-tuberculosis agents. The imidazo[1,2-a]pyridine core is a key structural component of telacebec (Q203), a promising drug candidate currently in clinical trials that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , disrupting bacterial energy production . Research into related imidazo[1,2-a]pyridine-3-carboxamides has yielded compounds with exceptional potency against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of TB, with minimum inhibitory concentrations (MICs) in the low nanomolar range . Beyond tuberculosis, this intermediate is utilized in developing antifungal agents. It enables the creation of imidazo[1,2-a]pyridinyl-arylacrylonitrile hybrids designed to combat pathogenic Candida species . These hybrids often function as Michael acceptors, inhibiting fungal enzymes in a mechanism analogous to marketed drugs like luliconazole . The reactivity of the chloromethyl group makes this compound a crucial precursor for molecular hybridization strategies, facilitating the exploration of new chemical space for drug discovery against a range of diseases. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B1268737 2-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 57892-76-9

Properties

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCREEUWXFNSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359310
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57892-76-9
Record name 2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloromethyl Imidazo 1,2 a Pyridine and Its Derivatives

Condensation Reactions with 2-Aminopyridines

The most common and direct route to the imidazo[1,2-a]pyridine (B132010) scaffold is the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, forms the basis for the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine.

The condensation of 2-aminopyridine with 1,3-dichloroacetone (B141476) is a primary method for producing this compound. nih.govacs.org This reaction serves as a key step in multi-step procedures aimed at generating libraries of bioactive imidazo[1,2-a]pyridine derivatives. nih.govacs.org The process involves the initial reaction of the pyridine (B92270) nitrogen of 2-aminopyridine with one of the carbonyl-activated methylene (B1212753) chloride groups of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the fused ring system.

Reaction Scheme: 2-Aminopyridine with 1,3-Dichloroacetone

ReactantsProductSignificance
2-AminopyridineThis compoundKey intermediate for bioactive compound libraries. nih.govacs.org
1,3-Dichloroacetone

In a related synthetic approach, 2-aminopyridine can be condensed with 1,1,3-trichloroacetone. nih.govacs.org However, this reaction typically yields this compound-3-carbaldehyde, where the additional chlorine atom on the acetone (B3395972) precursor leads to the formation of a formyl group at the 3-position of the imidazo[1,2-a]pyridine ring. nih.govacs.org This demonstrates how the choice of the carbonyl reactant directly influences the substitution pattern on the resulting heterocyclic product.

To enhance the environmental friendliness and efficiency of the synthesis, catalyst-free and solvent-free methods have been explored for the preparation of imidazo[1,2-a]pyridines. scielo.brresearchgate.net These approaches often involve the direct reaction of 2-aminopyridines with α-haloketones, such as 1,3-dichloroacetone, under neat conditions, typically with heating. researchgate.net This method offers several advantages, including a simplified experimental procedure, reduced reaction times, lower costs, and the absence of potentially hazardous catalysts and solvents. scielo.br Research has demonstrated that a variety of substituted 2-aminopyridines and α-haloketones can be successfully employed in this protocol, affording the desired products in good to excellent yields. researchgate.net

Advantages of Catalyst-Free and Solvent-Free Synthesis

FeatureBenefitReference
No Catalyst Reduced cost, simpler purification, avoids toxic metal waste. scielo.br
No Solvent Reduced chemical waste, lower environmental impact, potential for higher reaction concentrations. scielo.brresearchgate.net
Simple Procedure Easier experimental setup and workup. scielo.br
High Efficiency Good to excellent yields are often achieved in short reaction times. researchgate.net

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the formation of imidazo[1,2-a]pyridines. mdpi.comrsc.org This method significantly reduces reaction times compared to conventional heating. researchgate.net For instance, the condensation of 2-aminopyridine with phenacyl bromides to form 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives can be achieved in as little as 60 seconds with high yields. researchgate.net Microwave irradiation has also been successfully applied to multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to produce complex imidazo[1,2-a]pyridine structures under environmentally friendly conditions, often using catalysts like ammonium (B1175870) chloride in ethanol (B145695). mdpi.com These protocols highlight the potential for rapid and efficient synthesis of a wide range of imidazo[1,2-a]pyridine derivatives, including those with a 2-(chloromethyl) substituent, by adapting the starting materials. rsc.orgnih.gov

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable intermediates in medicinal chemistry, allowing for further functionalization through cross-coupling reactions. nih.govscispace.com Synthesis can be achieved either by starting with a halogenated 2-aminopyridine or by direct halogenation of the pre-formed imidazo[1,2-a]pyridine ring.

The specific synthesis of 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (B138176) is accomplished through the condensation of 2-amino-5-bromopyridine (B118841) with a suitable C3 synthon. google.com One patented method describes the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde. google.com The reaction is carried out in a solvent such as water, ethanol, or methanol, in the presence of a base like sodium bicarbonate, over 2 to 24 hours at a temperature of 25-50 °C. Following the reaction, the product is isolated through extraction and purified by recrystallization. google.com This approach builds the heterocyclic system from a pre-halogenated pyridine precursor.

An alternative conceptual route follows the logic of condensing 5-chloro-2-aminopyridine with 1,3-dichloroacetone to yield 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (B66947), demonstrating the modularity of the general synthetic scheme. researchgate.net

Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

The synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is achieved through the cyclocondensation reaction between 2-amino-5-chloropyridine (B124133) and 1,3-dichloroacetone. This reaction follows the general principle of the Chichibabin synthesis.

The process begins with the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-chloropyridine on one of the carbonyl-adjacent carbons of 1,3-dichloroacetone, leading to the displacement of a chlorine atom. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system. The reaction is typically heated in a suitable solvent, such as ethanol or 1,2-dimethoxyethane, to facilitate the reaction. mdpi.commdpi.com The final product is isolated and purified using standard techniques like recrystallization or column chromatography.

Table 1: Reaction Parameters for the Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

ParameterDetails
Starting Material 1 2-Amino-5-chloropyridine
Starting Material 2 1,3-Dichloroacetone
Reaction Type Cyclocondensation (Chichibabin)
Typical Solvent Ethanol or 1,2-Dimethoxyethane
Condition Heating under reflux

Synthesis of 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (B3046410)

Analogous to the synthesis of the 6-chloro isomer, 7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is synthesized from 2-amino-4-chloropyridine. The reaction mechanism is identical, involving a condensation and cyclization sequence with 1,3-dichloroacetone.

The placement of the chloro-substituent on the pyridine ring at position 4 dictates the final position of the chlorine atom on the imidazo[1,2-a]pyridine core, resulting in the 7-chloro derivative. bldpharm.com The reaction conditions are similar to those used for other isomers, generally requiring heat to drive the condensation and cyclization to completion. The resulting product is an off-white solid. sigmaaldrich.com

Table 2: Reactants for Synthesis of 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

ReactantChemical NameRole
1 2-Amino-4-chloropyridinePyridine precursor
2 1,3-DichloroacetoneCarbonyl component

Synthesis of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (B53878)

The synthesis of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine follows the established Chichibabin pathway. The key starting materials for this derivative are 2-amino-4-methylpyridine (B118599) and 1,3-dichloroacetone.

The electron-donating methyl group on the pyridine ring can influence the reactivity of the 2-aminopyridine precursor. The reaction proceeds via heating in a solvent like ethanol. The general applicability of this method allows for the creation of various derivatives bearing substituents on the pyridine ring. acs.org The resulting compound is a crucial intermediate for the synthesis of more complex molecules.

Table 3: Synthesis Overview for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

StepDescription
1. Mixing 2-Amino-4-methylpyridine and 1,3-dichloroacetone are combined in a solvent.
2. Reaction The mixture is heated under reflux to promote cyclocondensation.
3. Work-up The solvent is removed, and the crude product is isolated.
4. Purification The final compound is purified by recrystallization or chromatography.

Synthesis of 6,8-Dibromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

The synthesis of this highly functionalized derivative is a multi-step process. First, the dibrominated imidazo[1,2-a]pyridine core is constructed, followed by a nitration step.

Formation of the Imidazo[1,2-a]pyridine Core : 2-Amino-3,5-dibromopyridine is reacted with 1,3-dichloroacetone in a solvent such as ethanol. The mixture is heated under reflux for an extended period to yield 6,8-dibromo-2-(chloromethyl)imidazo[1,2-a]pyridine. This reaction is analogous to the synthesis of the 8-bromo-6-chloro derivative. mdpi.com

Nitration : The resulting 6,8-dibromo-2-(chloromethyl)imidazo[1,2-a]pyridine is then subjected to nitration. This is achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0 °C), followed by stirring at room temperature. mdpi.commdpi.com The strongly electrophilic nitronium ion (NO₂⁺) generated in the acid mixture attacks the electron-rich position 3 of the imidazo[1,2-a]pyridine ring, affording the final product, 6,8-dibromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine. This compound is often obtained as a yellow solid after purification. mdpi.com

Table 4: Two-Step Synthesis of 6,8-Dibromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

StepReagentsProduct
1 2-Amino-3,5-dibromopyridine, 1,3-Dichloroacetone6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyridine
2 Nitric Acid, Sulfuric Acid6,8-Dibromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Green Chemistry Approaches in Synthesis

In recent years, the development of environmentally benign synthetic methods for imidazo[1,2-a]pyridines has gained significant traction, aligning with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green strategies include:

Multicomponent Reactions (MCRs) : The Groebke–Blackburn–Bienaymé reaction is a prominent example of an MCR used to synthesize 3-aminoimidazo[1,2-a]pyridines in a single step from an aminopyridine, an aldehyde, and an isocyanide. mdpi.comnih.gov This method offers high atom economy and reduces the number of synthetic steps and purification processes.

Alternative Energy Sources : Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.net Microwave-assisted synthesis has been successfully used in one-pot strategies combining the Groebke–Blackburn–Bienaymé reaction with other transformations like the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com

Solvent-Free (Neat) Conditions : Performing reactions without a solvent minimizes waste and simplifies product isolation. A notable example is the chlorination of imidazo[1,2-a]pyridines at the C-3 position using chloramine-T under neat conditions at room temperature, which proceeds rapidly and in high yield. acs.org

Visible-Light Photocatalysis : Transition-metal-free methods that utilize visible light as a sustainable energy source are emerging as powerful tools. icsr.in These reactions can enable direct C-H functionalization, avoiding the need for pre-functionalized starting materials and reducing the reliance on toxic and expensive metal catalysts. icsr.inmdpi.com

These green methodologies represent a significant advancement in the synthesis of imidazo[1,2-a]pyridine derivatives, offering more sustainable and efficient alternatives to traditional methods.

Chemical Reactivity and Derivatization of 2 Chloromethyl Imidazo 1,2 a Pyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary mode of reactivity for 2-(chloromethyl)imidazo[1,2-a]pyridine involves the nucleophilic displacement of the chloride ion from the methylene (B1212753) group. This benzylic-like halide is susceptible to attack by a range of nucleophiles, enabling the introduction of diverse functional groups at the 2-position of the imidazo[1,2-a]pyridine (B132010) core.

Reactions with Carbon-Centered Nucleophiles

The formation of a carbon-carbon bond via nucleophilic substitution on the chloromethyl group is a key transformation. While direct alkylation with common carbon nucleophiles like Grignard reagents or simple enolates is not extensively documented in readily available literature, reactions with specific stabilized carbanions and under radical conditions have been reported.

For instance, the reaction of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with the anion of 2-nitropropane (B154153) under photostimulation proceeds via a radical nucleophilic substitution (SRN1) mechanism, yielding the C-alkylated product. researchgate.net This specific reaction highlights the capability of the chloromethyl group to react with carbon nucleophiles, albeit under radical-initiated conditions rather than a classical SN2 pathway.

Another relevant transformation involves the alkylation of enamines, which serve as enolate equivalents. libretexts.orgmasterorganicchemistry.com In a general chemical context, enamines react with reactive alkyl halides, such as benzylic or allylic halides, in an SN2 fashion to form an initial iminium salt, which can then be hydrolyzed to yield an α-alkylated carbonyl compound. libretexts.orglibretexts.org This established reactivity suggests that this compound could serve as an effective electrophile in Stork enamine alkylation, providing a route to introduce the imidazo[1,2-a]pyridinylmethyl moiety adjacent to a carbonyl group.

Reactions with Sulfur-Centered Nucleophiles

The chloromethyl group readily undergoes substitution with various sulfur-based nucleophiles. These reactions are crucial for synthesizing molecules with potential applications in medicinal chemistry, where thioether and related functionalities are prevalent.

Research has demonstrated that this compound derivatives react with sulfur nucleophiles under SRN1 conditions. Specifically, the reaction of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with benzenethiolate (B8638828) anion (PhS⁻) has been shown to proceed at the chloromethyl position, indicating the displacement of the chloride by the sulfur nucleophile. researchgate.net

The table below summarizes the reaction of a substituted this compound with a sulfur-centered nucleophile.

ReactantNucleophileConditionsProductYieldReference
6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineBenzenethiolate anion (PhS⁻)SRN1 conditions, photostimulation6,8-Dibromo-3-nitro-2-(phenylthiomethyl)imidazo[1,2-a]pyridineGood researchgate.net

Cyanation Reactions

The introduction of a cyano group via nucleophilic substitution of the chloride in this compound to form 2-(cyanomethyl)imidazo[1,2-a]pyridine is a theoretically straightforward SN2 reaction. However, direct evidence for this specific transformation using cyanide salts like NaCN or KCN is not prominently featured in the surveyed scientific literature. Much of the documented cyanation of the imidazo[1,2-a]pyridine system occurs via C-H functionalization at the C3 position of the heterocyclic ring, a mechanistically distinct process. rsc.orgresearchgate.net

In related syntheses, such as that of the hypnotic agent Zolpidem, a cyanomethyl group is introduced onto the imidazo[1,2-a]pyridine scaffold. This is typically achieved not by direct substitution of a chloride, but by converting a precursor like a hydroxymethyl or dimethylaminomethyl group at the C3 position into a better leaving group (e.g., a tosylate or a quaternary ammonium (B1175870) salt) which is then displaced by cyanide. This underscores that while the cyanomethyl group is a key synthetic intermediate, its formation often proceeds through alternative routes rather than direct substitution on a chloromethyl precursor.

Cyclization Reactions

The chloromethyl group can act as an electrophilic partner in intramolecular cyclization reactions to construct new fused ring systems. This strategy is valuable for creating complex, polycyclic heteroaromatic compounds. An example of this is the synthesis of 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles. This synthesis involves an intramolecular C-H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines. rsc.org While the starting material for this specific cyclization is not the chloromethyl derivative itself, it illustrates how functional groups at the 2-position are pivotal for building more complex structures. A plausible synthetic route could involve the initial substitution of the chloride in this compound with a suitable nucleophile that contains a second reactive site, thereby setting the stage for a subsequent intramolecular cyclization.

Reactions with Bases

The reaction of this compound with bases, such as aqueous sodium hydroxide (B78521), is expected to result in the hydrolysis of the chloromethyl group to a hydroxymethyl group, yielding 2-(hydroxymethyl)imidazo[1,2-a]pyridine. This reaction would proceed via a standard nucleophilic substitution mechanism where the hydroxide ion acts as the nucleophile. While this is a predicted and chemically reasonable reaction, specific studies detailing the conditions, yields, and potential side reactions for the hydrolysis of this compound are not extensively detailed in the reviewed literature. The resulting alcohol, 2-(hydroxymethyl)imidazo[1,2-a]pyridine, is itself a useful intermediate. For example, it can be prepared by the reduction of the corresponding formyl derivative using sodium borohydride (B1222165) in an alkaline solution of ethanol (B145695). sigmaaldrich.com

Radical Nucleophilic Substitution (SRN1) Reactions

Beyond classical polar substitution mechanisms, the chloromethyl group on the imidazo[1,2-a]pyridine ring can participate in radical nucleophilic substitution (SRN1) reactions. This pathway is particularly effective when the imidazo[1,2-a]pyridine ring is substituted with a strong electron-withdrawing group, such as a nitro group at the C3 position.

It has been demonstrated for the first time that 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine reacts with the salt of 2-nitropropane via an SRN1 mechanism to give an excellent yield of the corresponding C-alkylation product. researchgate.netrsc.org The reaction is initiated by an electron transfer to the substrate, forming a radical anion. This intermediate then expels the chloride ion to generate an imidazo[1,2-a]pyridinylmethyl radical. The radical subsequently reacts with the nucleophile (the nitronate anion) to form a new radical anion, which propagates the chain by transferring its electron to a new substrate molecule.

This reactivity has been extended to a variety of aliphatic, cyclic, and heterocyclic nitronate anions. researchgate.net Furthermore, studies on 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have shown that under SRN1 conditions, both the chloromethyl group and the bromine atom at the 8-position can react, depending on the nature of the nucleophile. researchgate.net This highlights the complex reactivity of poly-halogenated imidazo[1,2-a]pyridine derivatives under radical conditions.

The table below summarizes the SRN1 reactions of substituted this compound with various nucleophiles.

ReactantNucleophileConditionsProduct TypeReference
2-Chloromethyl-3-nitroimidazo[1,2-a]pyridine2-Nitropropane anionPhotostimulation, inert atmosphereC-Alkylation researchgate.net
6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine2-Nitropropane anionPhotostimulation, inert atmosphereC-Alkylation at C2-methyl and/or C8 researchgate.net
6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineBenzenethiolate anionPhotostimulation, inert atmosphereS-Alkylation at C2-methyl researchgate.net

Functional Group Transformations for Pharmaceutical Intermediates

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various pharmaceutical intermediates. A prominent example is its use in the synthesis of zolpidem, a widely prescribed hypnotic agent. scispace.comnih.gov

The synthesis of zolpidem from a related imidazo[1,2-a]pyridine intermediate often involves a Mannich reaction to introduce an N,N-dimethylaminomethyl group, which is then converted to a cyanomethyl group. scispace.com Subsequent hydrolysis of the cyano group yields a carboxylic acid, which is then amidated to form zolpidem. scispace.com A more direct approach involves the reaction of the imidazo[1,2-a]pyridine core with N,N-dimethylaminoacetamide. nih.gov

Another example is the synthesis of alpidem, an anxiolytic agent, which also utilizes derivatives of imidazo[1,2-a]pyridine. researchgate.net The synthesis of these pharmaceutical compounds highlights the importance of functional group transformations of the imidazo[1,2-a]pyridine scaffold.

The following table lists pharmaceutical intermediates derived from this compound and related structures:

Pharmaceutical Intermediate/DrugKey Synthetic Step from Imidazo[1,2-a]pyridine
ZolpidemIntroduction of an acetamide (B32628) side chain at the C3 position. scispace.comnih.gov
AlpidemDerivatization of the imidazo[1,2-a]pyridine core. researchgate.net

Biological Activity and Medicinal Chemistry Applications of 2 Chloromethyl Imidazo 1,2 a Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies of 2-(Chloromethyl)imidazo[1,2-a]pyridine Derivatives

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is significantly influenced by the nature and position of substituents on the core heterocyclic ring system. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the structural requirements for enhanced therapeutic effects, particularly in the context of anticancer applications. These studies systematically explore how modifications to the imidazo[1,2-a]pyridine scaffold affect the compound's biological efficacy.

Influence of Substituents on the Imidazo[1,2-a]pyridine Ring

The introduction of various substituents at different positions of the imidazo[1,2-a]pyridine ring has been shown to modulate the biological activities of these compounds. For instance, the antiviral activity of 2-substituted imidazo[1,2-a]pyridine derivatives against human cytomegalovirus (HCMV) is strongly dependent on the nature of the substituent at the C-2 position nih.gov.

In the context of antituberculosis agents, SAR studies have revealed that modifications at the C2 and C6 positions are critical for potency nih.gov. Specifically, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis nih.gov. Furthermore, the general SAR for anti-Mtb potency indicates that the bridgehead nitrogen of the imidazo[1,2-a]pyridine and a directly attached phenyl ring are essential for maintaining biological activity nih.gov.

The anticancer properties are also heavily influenced by the substitution pattern. For the development of Nek2 inhibitors for gastric cancer, a series of imidazo[1,2-a]pyridine derivatives were synthesized, and their SAR was analyzed, leading to the identification of a compound with good proliferation inhibitory activity nih.govdocumentsdelivered.com. The central imidazo[1,2-a]pyridine core is considered essential for displaying anticancer properties researchgate.net.

Table 1: Influence of Substituents on Biological Activity
Compound SeriesPosition of SubstitutionKey SubstituentsObserved Biological ActivityReference
Imidazo[1,2-a]pyridine derivativesC-2VariousStrongly influenced antiviral activity against HCMV nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesC-2 and C-62-ethyl, 6-chloroSignificantly improved anti-tuberculosis potency nih.gov
Imidazo[1,2-a]pyridine ethersGeneralBridgehead nitrogen and attached phenyl ringEssential for anti-mycobacterial ATP synthase activity nih.gov
Imidazo[1,2-a]pyridinesGeneral-Core structure essential for anticancer activity researchgate.net

Impact of Halogenation on Biological Efficacy

The introduction of halogen atoms to the imidazo[1,2-a]pyridine scaffold is a common strategy to enhance biological activity. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

Studies on amidino-substituted imidazo[4,5-b]pyridines, a related class of compounds, have shown that substitution of the pyridine (B92270) nucleus with bromine markedly increased antiproliferative activity mdpi.com. The most promising activities were observed for bromo-substituted derivatives, which showed inhibitory activity at sub-micromolar concentrations against colon carcinoma mdpi.com. This suggests that halogenation can be a key factor in boosting the anticancer potential of these heterocyclic compounds.

Facile and regioselective methods for the halogenation of imidazo[1,2-a]pyridines have been developed, allowing for the synthesis of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines nih.govrsc.org. These halogenated intermediates are valuable for further functionalization and the creation of diverse compound libraries for biological screening nih.govrsc.org. The use of inexpensive halogen sources like sodium chlorite or bromite makes this a practical approach in drug discovery nih.govrsc.orgresearchgate.net.

Anticancer Properties

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of key cellular pathways, leading to a reduction in tumor growth and the induction of cancer cell death.

Inhibition of Tumor Cell Proliferation

A number of imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines. For example, certain derivatives have shown promising activity against melanoma (A375) and cervical (HeLa) cancer cells, with IC50 values in the sub-micromolar range (0.14 and 0.21 µM, respectively) nih.gov. Another compound, 28e, was identified as a potent Nek2 inhibitor with an IC50 of 38 nM, highlighting its potential for treating gastric cancer nih.govdocumentsdelivered.com.

Selenylated imidazo[1,2-a]pyridines have also been reported to inhibit breast cancer cell proliferation nih.gov. Furthermore, novel imidazo[1,2-a]pyridine derivatives have been designed as PI3Kα inhibitors, with one compound exhibiting potent inhibition with an IC50 of 2 nM nih.gov. The inhibitory action of these compounds is often attributed to their ability to interfere with survival kinases nih.gov.

Table 2: Proliferation Inhibition by Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeCancer Cell LineIC50 ValueTarget/MechanismReference
Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)0.14 µM- nih.gov
Imidazo[1,2-a]pyridine derivativeHeLa (Cervical)0.21 µM- nih.gov
Compound 28eMGC-803 (Gastric)38 nMNek2 inhibitor nih.govdocumentsdelivered.com
PI3Kα inhibitor derivative-2 nMPI3Kα inhibition nih.gov
IP-5HCC1937 (Breast)45 µM- waocp.orgnih.govnih.gov
IP-6HCC1937 (Breast)47.7 µM- waocp.orgnih.govnih.gov

Induction of Apoptosis

A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Several studies have confirmed that these compounds can trigger apoptotic pathways in cancer cells.

For instance, certain derivatives have been shown to induce apoptosis in melanoma and cervical cancer cells by inhibiting the PI3K-Akt-mTOR pathway nih.gov. This inhibition leads to an increase in the levels of apoptosis-associated proteins such as BCL2 associated X protein (Bax) and active caspase-9 nih.gov. In non-small cell lung cancer cells, novel imidazo[1,2-a]pyridine derivatives induce apoptosis through the activation of NADPH oxidase-mediated oxidative stress dntb.gov.uanih.govresearchgate.net. This leads to an impairment of the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins like BAX and BAK1 nih.gov.

Furthermore, in breast cancer cells, a novel imidazo[1,2-a]pyridine derivative was found to induce apoptosis via the p53/Bax pathway nih.gov. Another study on HCC1937 breast cancer cells showed that the compound IP-5 induced an extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage nih.govnih.gov.

Activity against Specific Cancer Cell Lines

The anticancer activity of this compound derivatives has been evaluated against a range of specific cancer cell lines, demonstrating both broad-spectrum and selective activities.

Breast Cancer: Novel imidazo[1,2-a]pyridine compounds, designated IP-5 and IP-6, have shown strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively waocp.orgnih.govnih.gov. Another compound, IP-7, was less potent with an IC50 of 79.6 µM waocp.orgnih.govnih.gov. The mechanism of action for IP-5 in these cells involves the induction of cell cycle arrest and an extrinsic apoptosis pathway nih.govnih.gov.

Lung Cancer: In non-small cell lung cancer (NSCLC), specifically the A549 cell line, a series of novel imidazo[1,2-a]pyridine derivatives (IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12) have been shown to induce cytotoxicity by increasing NADPH oxidase activity, which leads to ROS-mediated apoptosis nih.gov. These compounds also inhibit lung cancer cell invasion and migration, suggesting their potential in treating metastatic lung cancer nih.govresearchgate.net.

Melanoma and Cervical Cancer: Imidazo[1,2-a]pyridines have been identified as potential effective compounds for the treatment of melanoma and cervical cancers nih.gov. One particular compound demonstrated anti-proliferation effects against A375 melanoma and HeLa cervical cancer cells with low IC50 values nih.gov. Treatment with this compound induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in these cell lines nih.gov.

Colon Carcinoma: Bromo-substituted imidazo[4,5-b]pyridine derivatives, which share a similar heterocyclic core, have shown strong and selective activity against colon carcinoma (SW620) with IC50 values in the sub-micromolar range (0.4 and 0.7 µM) mdpi.com.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities. researchgate.netmdpi.com Derivatives of this core structure have been extensively investigated for their therapeutic potential, including their effectiveness against various microbial pathogens. mdpi.combeilstein-journals.org Research has demonstrated that modifications to the imidazo[1,2-a]pyridine ring system can yield compounds with significant antifungal, antibacterial, and antituberculosis properties. beilstein-journals.orgnih.gov

Derivatives of imidazo[1,2-a]pyridine have emerged as a promising class of antifungal agents. beilstein-journals.org The versatility of this chemical scaffold allows for molecular modifications that can enhance potency against various fungal species.

Several studies have highlighted the potent activity of imidazo[1,2-a]pyridine derivatives against clinically relevant Candida species. A series of imidazo[1,2-a]pyridinyl-arylacrylonitriles demonstrated significant efficacy against C. albicans, C. glabrata, and C. tropicalis. jmchemsci.com The introduction of a chlorine atom at position 3 of the imidazo[1,2-a]pyridine ring was found to enhance antifungal activity. jmchemsci.com For instance, chlorinated derivatives showed a Minimum Inhibitory Concentration (MIC) of 8 µM against Candida albicans. jmchemsci.com A derivative featuring a chlorine atom on the benzene ring and a methylpiperazine group on the imidazo[1,2-a]pyridine heterocycle exhibited the best activity against Candida tropicalis with a MIC of 5µM. jmchemsci.com

Another study focused on imidazo[1,2-a]pyridinehydrazone derivatives, which also showed notable activity against C. albicans. In this series, methylated and brominated derivatives were identified as the most effective, with MICs of 4.06 µmol/L and 8.61 µmol/L, respectively. These findings underscore that the antifungal potency of these compounds is dependent on the nature of the substituents on the phenyl ring.

Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives against Candida Species
Derivative TypeFungal StrainReported MICReference
Imidazo[1,2-a]pyridinyl-arylacrylonitrile (chlorinated at position 3)Candida albicans8 µM jmchemsci.com
Imidazo[1,2-a]pyridinyl-arylacrylonitrile (chlorine and methylpiperazine substituted)Candida tropicalis5 µM jmchemsci.com
Imidazo[1,2-a]pyridinyl-α-acrylonitrileCandida tropicalis3.2 µM jmchemsci.com
Imidazo[1,2-a]pyridinehydrazone (methylated derivative 5b)Candida albicans4.06 µmol/L
Imidazo[1,2-a]pyridinehydrazone (brominated derivative 5e)Candida albicans8.61 µmol/L

The imidazo[1,2-a]pyridine nucleus is a key component in the development of new antibacterial agents. nih.gov Synthetic derivatives have been tested against a variety of Gram-positive and Gram-negative bacteria. In one study, newly synthesized imidazo[1,2-a]pyridine derivatives proved effective at inhibiting the growth of all investigated Gram-positive and Gram-negative bacterial strains, which included Staphylococcus aureus. researchgate.netnih.gov The research indicated that the nature of the substituents on attached phenyl groups was a determinant for the extent of antibacterial activity. researchgate.netnih.gov Specifically, compounds designated as 5d, 7a, 10a, 11a, and 12a were highlighted for their efficient inhibition of bacterial growth. nih.gov

Another research effort synthesized a small library of 20 peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment, which were subsequently screened for antibacterial activity and found to have a weak effect. beilstein-journals.org

Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
Derivative SeriesBacterial StrainsKey FindingsReference
Polyfunctional Imidazo[1,2-a]pyridinesGram-positive and Gram-negative bacteria (including S. aureus)Compounds 5d, 7a, 10a, 11a, and 12a efficiently inhibited growth of all strains. nih.gov researchgate.netnih.gov
Imidazo[1,2-a]pyridine-containing peptidomimeticsNot specifiedA library of 20 compounds exhibited weak antibacterial effects. beilstein-journals.org

The emergence of drug-resistant Mycobacterium tuberculosis strains has created an urgent need for novel therapeutics. The imidazo[1,2-a]pyridine scaffold has been identified as a source of potent lead molecules active against M. tuberculosis. nih.gov High-throughput screening of extensive compound libraries led to the discovery of several imidazo[1,2-a]pyridine (IP) inhibitors with significant activity against M. tuberculosis and Mycobacterium bovis BCG. nih.gov These inhibitors demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 5 µM against a panel of M. tuberculosis strains. nih.gov Further research identified that these compounds target the ubiquinol cytochrome C reductase (QcrB), a crucial component of the electron transport chain in mycobacteria. nih.gov

Multi-drug resistant tuberculosis (MDR-TB) is defined by resistance to at least isoniazid and rifampicin, two of the most powerful first-line anti-TB drugs. wikipedia.org Extensively drug-resistant TB (XDR-TB) exhibits further resistance to any fluoroquinolone and at least one of the second-line injectable drugs. wikipedia.orgmoleculartb.org The development of compounds active against these resistant strains is a critical area of research. While specific data on this compound derivatives against MDR and XDR strains is emerging, the potent activity of the general imidazo[1,2-a]pyridine class against drug-susceptible M. tuberculosis suggests their potential as a foundational structure for developing drugs to combat resistant forms of the disease. nih.govnih.gov The low micromolar to nanomolar activity of IP inhibitors against sensitive strains makes them strong candidates for further optimization to target MDR and XDR-TB. nih.gov

Antituberculosis Agents

Antiviral Properties

In addition to antimicrobial activities, imidazo[1,2-a]pyridine derivatives have been recognized for their antiviral properties. mdpi.combeilstein-journals.org The synthesis of original imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position has yielded compounds with significant antiviral activity. nih.gov Specifically, certain compounds from this series were found to be highly active against human cytomegalovirus (HCMV), with a therapeutic index greater than 150. nih.gov These same compounds also displayed pronounced activity against the varicella-zoster virus (VZV). nih.gov

Furthermore, a series of related imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and evaluated for their activity against the bovine viral diarrhea virus (BVDV), a surrogate model for the hepatitis C virus. nih.gov Several compounds in this series exhibited significant anti-BVDV activities. nih.gov The broad antiviral potential of the pyridine scaffold is well-documented, with various derivatives showing efficacy against a range of viruses including HIV, hepatitis B and C, and respiratory syncytial virus. eurekaselect.com

Central Nervous System (CNS) Effects

Derivatives of the imidazo[1,2-a]pyridine scaffold are well-recognized for their significant effects on the central nervous system. Their ability to modulate key neurotransmitter systems has led to the development of agents with sedative, anxiolytic, and other CNS-related properties.

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary inhibitory neurotransmitter receptor in the CNS and a key target for many therapeutic agents. Imidazo[1,2-a]pyridine derivatives, such as the well-known hypnotic zolpidem and the anxiolytic alpidem, are known to act as positive allosteric modulators of this receptor. researchgate.netrdd.edu.iq

Research into this scaffold has yielded compounds with high affinity and selectivity for different GABAA receptor subtypes. A study on 3-aminomethyl derivatives of 2-phenylimidazo[1,2-a]-pyridine identified compounds that act as positive allosteric modulators of the GABAA receptor. One notable derivative, compound 7 , demonstrated a high binding affinity with an inhibition constant (Ki) of 27.2 nM. nih.gov Similarly, a series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides, which are structural congeners of zolpidem, were evaluated for their binding affinity to the ω1-subtype of the benzodiazepine receptor. The study established a quantitative structure-activity relationship, correlating the binding affinity (IC50) with the molecular electrostatic potential of the compounds. nih.gov

Binding Affinity of Imidazo[1,2-a]pyridine Derivatives for GABAA Receptors
CompoundReceptor/SubtypeBinding Affinity
Compound 7 (a 3-aminomethyl-2-phenylimidazo[1,2-a]pyridine derivative)GABAA ReceptorKi = 27.2 nM nih.gov

The modulatory effects of imidazo[1,2-a]pyridine derivatives on GABAA receptors are directly linked to their sedative and anxiolytic properties. The selective action of compounds like zolpidem and alpidem at specific benzodiazepine receptor sites (ω1 and ω2) on the GABAA receptor complex underlies their therapeutic effects. researchgate.net

A preclinical study evaluated the anti-anxiety and sedative profiles of three 2-aryl-3-nitrosoimidazo[1,2-a]pyridines and one 3-formyl imidazo[1,2-a]pyridine derivative. researchgate.net The compounds were assessed in male mice using the elevated plus-maze and shock-probe burying tests. The results indicated that the derivatives possess anxiolytic-like effects, influencing the time spent in the open arms of the maze and the burying behavior of the animals, comparable to reference drugs like diazepam and zolpidem. researchgate.net Furthermore, a series of imidazo[1,2-a]pyrimidines, a closely related class of compounds, were developed as functionally selective agonists for GABAA α2 and α3 subtypes, demonstrating anxiolytic effects in animal models with minimal sedation. nih.gov

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways and enzymes, such as cyclooxygenases (COX).

One study investigated a series of imidazo[1,2-a]pyridine carboxylic acid derivatives and their inhibitory effects on COX-1 and COX-2 enzymes. The research identified compounds with preferential inhibition of COX-2, which is a desirable characteristic for reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net Another investigation synthesized a novel imidazo[1,2-a]pyridine derivative, termed MIA, which demonstrated anti-inflammatory activity by suppressing the STAT3/NF-κB signaling pathway and its downstream targets, iNOS and COX-2, in cancer cell lines. nih.gov Additionally, other research efforts have focused on synthesizing imidazo[1,2-a]pyridine derivatives that function as inhibitors of Alk5 tyrosine kinase, a receptor for the pro-fibrotic and inflammatory cytokine TGFβ, highlighting another potential mechanism for their anti-inflammatory effects. uv.es

Inhibitory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives against COX Enzymes researchgate.net
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound 4a2.721.89
Compound 4b3.942.39
Compound 5a7.298.08
Compound 5b63.2641.15
Compound 6a12.935.86

Other Biological Activities

Beyond their effects on the central nervous system and inflammation, derivatives of this compound have been explored for their potential in treating infectious diseases caused by protozoa and helminths.

Protozoal infections, such as leishmaniasis and trypanosomiasis, represent significant global health challenges. The imidazo[1,2-a]pyridine scaffold has been identified as a valuable pharmacophore for the development of new antiprotozoal agents.

Several studies have demonstrated the efficacy of these derivatives against various protozoan parasites. A series of novel 1,2,3-triazole analogues of imidazo[1,2-a]pyridine were synthesized and screened for their activity against Leishmania major and Trypanosoma brucei. Several compounds exhibited significant antileishmanial activity, with IC50 values ranging from 2.5 to 7.8 µM against L. major promastigotes. nih.gov Another study focused on a series of imidazo[1,2-α]pyridine (IMPA) derivatives, evaluating their cytotoxic effects on L. donovani promastigotes. The results showed that several IMPA compounds significantly reduced parasite viability in a dose-dependent manner. tezu.ernet.in Research has also identified a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as a potent agent against the amastigote stage of L. major, with an IC50 value of 4 µM. nih.gov

Antiprotozoal Activity of Imidazo[1,2-a]pyridine Derivatives
Compound SeriesParasiteActivity (IC50)
Imidazo[1,2-a]pyridine-triazole analogues (e.g., 8d, 8f, 8j)Leishmania major (promastigotes)2.5 - 7.8 µM nih.gov
IMPA-5Leishmania donovani (promastigotes)5.013 µM tezu.ernet.in
IMPA-12Leishmania donovani (promastigotes)5.58 µM tezu.ernet.in
IMPA-2Leishmania donovani (promastigotes)7.03 µM tezu.ernet.in
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineLeishmania major (amastigotes)4 µM nih.gov

Helminth infections in livestock, caused by parasitic nematodes such as Haemonchus contortus, lead to significant economic losses and are increasingly difficult to treat due to widespread anthelmintic resistance. nih.govuq.edu.au The imidazo[1,2-a]pyridine core, being a structural isostere of the benzimidazole class of anthelmintics, has been investigated as a source of new anti-parasitic drugs. researchgate.net

A study focused on the synthesis of a series of imidazo[1,2-a]pyridine-based molecules and their evaluation against H. contortus. Using a Larval Paralysis Test, researchers identified a lead compound that induced paralysis in the third-stage (L3) larvae of the parasite at a concentration of 31.25 µM. researchgate.netnih.gov Electrophysiological measurements suggested that this compound acts as an antagonist on the nematode's cholinergic receptors, presenting a distinct mechanism of action from many existing anthelmintics. nih.gov

Antiulcer Activity

Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. These compounds exhibit both gastric antisecretory and cytoprotective properties. nih.gov Unlike traditional antiulcer medications, their mechanism is not based on histamine (H2) receptor antagonism. nih.gov Research suggests that their mode of action may be linked to the inhibition of the H+/K+-ATPase enzyme system, commonly known as the proton pump. nih.gov

Structure-activity relationship studies within this class led to the identification of 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, also known as SCH 28080, as a particularly potent compound selected for further clinical evaluation. nih.gov Another study involving related arylthiomethyl-pyridine compounds, prepared using 2-(chloromethyl)pyridines, demonstrated significant gastroprotective activity against gastric lesions induced by ethanol (B145695), with some derivatives showing higher efficacy than Omeprazole in this model. researchgate.net

Table 1: Experimental Data on Antiulcer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Mechanism of Action Experimental Model Notable Findings Reference
Substituted imidazo[1,2-a]pyridines Potential H+/K+-ATPase inhibition In vivo animal studies Possess both gastric antisecretory and cytoprotective properties. nih.gov

Antiepileptic Activity

The imidazo[1,2-a]pyridine nucleus is a recognized scaffold for developing agents with central nervous system activity, including antiepileptic and anticonvulsant effects. researchgate.netnih.gov Synthetic derivatives have been evaluated for their potential to manage seizures using standard preclinical screening models.

In one study, a series of new imidazo[1,2-a]pyridine derivatives were synthesized and assessed for anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.net The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests potential in treating absence seizures by raising the seizure threshold. researchgate.netnih.gov

Within the tested series, compounds 6e and 6f , which feature an electron-rich aryl substituent at the 2-position and a tolyl-substituted oxazolone moiety at the 3-position, demonstrated significant activity. Their performance was comparable to the standard drug diazepam, particularly in the scPTZ model, identifying them as promising lead compounds for further investigation. researchgate.net A noteworthy finding was that these compounds were non-toxic at the tested doses in the rotarod test, a common screen for neurological deficits. researchgate.net

Table 2: Anticonvulsant Screening Data for Lead Imidazo[1,2-a]pyridine Derivatives

Compound ID Key Structural Features Anticonvulsant Screening Method Activity Profile Reference

| 6e , 6f | Electron-rich aryl at C-2, tolyl-substituted oxazolone at C-3 | MES, scPTZ | Activity comparable to diazepam; enhanced activity in scPTZ test. | researchgate.net |

Antidiabetic Activity

Derivatives of imidazo[1,2-a]pyridine have emerged as promising candidates for the treatment of type 2 diabetes mellitus. jchemrev.com Research has focused on their ability to act as agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), which is a target for stimulating glucose-dependent insulin secretion. nih.gov

A series of novel GPR40 agonists incorporating the imidazo[1,2-a]pyridine scaffold were synthesized and evaluated to enhance potency and minimize the risk of hepatotoxicity associated with earlier agonists like TAK-875. nih.gov From this work, compound I-14 was identified as a highly effective agonist. It produced a significant drop in blood glucose levels in both normal and diabetic mice. nih.gov Importantly, I-14 did not show a risk of hepatotoxicity and exhibited favorable pharmacokinetic properties, suggesting its potential as a clinical candidate for diabetes treatment. nih.gov

Other studies have also highlighted the potential of this chemical family. For instance, an imidazo[1,2-a]pyridine derivative with a pyridine ring at the second position and N-substituted aryl/alkyl groups demonstrated glucose-lowering effects in diabetic rats. jchemrev.com Specifically, compounds with cyclohexyl, ethyl, and isopropyl substitutions showed reductions in glucose levels of 67.0%, 65.54%, and 64.64%, respectively. jchemrev.com

Table 3: Antidiabetic Activity Profile of Imidazo[1,2-a]pyridine Derivatives

Compound/Series Target/Mechanism Key Findings Pharmacokinetic Profile Reference
I-14 GPR40 (FFA1) agonist Conspicuous drop in blood glucose in mice; no risk of hepatotoxicity. Good PK properties observed (t1/2 = 5.93 h). nih.gov

Enzyme Inhibition Studies

The imidazo[1,2-a]pyridine framework has proven to be a versatile template for designing potent and selective enzyme inhibitors, with applications spanning oncology and neurodegenerative diseases. beilstein-journals.orgnih.gov

One significant area of research is in cancer therapy. A novel class of imidazo[1,2-a]pyridine derivatives was developed as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). nih.gov This enzyme is overexpressed in glioblastoma multiforme (GBM) stem-like cells and plays a crucial role in their survival. Representative compounds from this series demonstrated nanomolar to picomolar efficacy against patient-derived GBM stem-like cells, validating ALDH1A3 as a promising therapeutic target. nih.gov The broader potential of this scaffold in oncology is highlighted by reviews noting its application in inhibiting various kinases such as CDK, VEGFR, PI3K, and EGFR. nih.gov

In the field of immunology, a closely related series of imidazo[1,2-a]pyrazine derivatives were identified as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is a negative regulator of the cGAS-STING pathway, which is critical for innate immune responses. An optimized compound from this series, compound 7 , showed an IC50 value as low as 5.70 nM for ENPP1 and enhanced the antitumor efficacy of anti-PD-1 antibody therapy in a murine model. nih.gov Furthermore, some imidazo[1,2-a]pyridine derivatives have been noted for their potential as enzyme inhibitors in the context of finding treatments for Alzheimer's disease. beilstein-journals.org

Table 4: Imidazo[1,2-a]pyridine Derivatives as Enzyme Inhibitors

Target Enzyme Therapeutic Area Lead Compound/Series Key Findings Reference
Aldehyde Dehydrogenase 1A3 (ALDH1A3) Glioblastoma Novel imidazo[1,2-a]pyridine series Nanomolar to picomolar efficacy against GBM stem-like cells. nih.gov
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Cancer Immunotherapy Imidazo[1,2-a]pyrazine compound 7 Potent and selective inhibition (IC50 = 5.70 nM); enhances anti-PD-1 efficacy. nih.gov
Various Kinases (CDK, VEGFR, PI3K, EGFR) Oncology Imidazo[1,2-a]pyridine analogues Act as inhibitors against multiple kinases involved in cancer progression. nih.gov

Computational and In Silico Studies

Molecular Docking Investigations

Molecular docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine (B132010) derivatives within the active sites of their biological targets. For instance, in the context of developing antimycobacterial agents, docking simulations were performed on a series of imidazo[1,2-a]pyridine-3-carboxamide analogues against pantothenate synthetase (PDB ID: 3IVX). openpharmaceuticalsciencesjournal.comresearchgate.net These investigations revealed key intermolecular interactions, including hydrogen bonds with residues such as Gly158, Met195, and Pro38. researchgate.net Additionally, pi-cation interactions with the residue Hie47 were observed, highlighting the crucial role of specific amino acids in the binding pocket for ligand recognition and affinity. researchgate.net The docking studies serve as a foundational step for understanding the structure-activity relationship (SAR) and for guiding further optimization of these compounds. openpharmaceuticalsciencesjournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. This approach is essential for predicting the potency of new derivatives and for understanding the physicochemical properties that govern their efficacy.

An atom-based 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues to understand the structural requirements for their antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net This model was built using a training set of 27 molecules and validated with a test set of 11 molecules. openpharmaceuticalsciencesjournal.comresearchgate.net The statistical significance of the model was demonstrated by a strong correlation coefficient (R²) of 0.9181 for the training set and a robust cross-validation correlation coefficient (Q²) of 0.6745 for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net The model also showed a high variance ratio (F) of 85.9 and a low root mean square error (RMSE) of 0.65, indicating its predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net The visual representation of the 3D-QSAR model through contour maps helps in identifying favorable and unfavorable regions for substitution on the imidazo[1,2-a]pyridine scaffold, thereby guiding the design of more potent analogues. researchgate.netnih.gov

Table 1: Statistical Parameters of the Atom-based 3D-QSAR Model

ParameterValue
Correlation Coefficient (R²)0.9181
Standard Deviation (SD)0.3305
Variance Ratio (F)85.9
Cross-validation Coefficient (Q²)0.6745
Root Mean Square Error (RMSE)0.65
Pearson R0.8427

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a crucial step in ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For a series of imidazo[1,2-a]pyridine-3-carboxamide analogues, a common pharmacophore hypothesis (CPH) was generated. openpharmaceuticalsciencesjournal.comresearchgate.net The best-ranking hypothesis, HHPRR, consisted of five features: one positive ionizable group, two hydrophobic groups, and two aromatic rings. openpharmaceuticalsciencesjournal.comresearchgate.net This hypothesis was developed using a dataset of 38 compounds, which were categorized as active or inactive to discern the key structural attributes required for antimycobacterial activity. openpharmaceuticalsciencesjournal.com The generation of this CPH was instrumental in aligning the molecules for the subsequent 3D-QSAR analysis and provided a blueprint for designing new compounds with the desired biological profile. openpharmaceuticalsciencesjournal.com

Molecular Dynamics Simulations

To assess the stability of the ligand-protein complex and to understand the dynamic nature of their interactions, molecular dynamics (MD) simulations are employed. A 1.2 nanosecond MD simulation was performed on the docked complex of pantothenate synthetase with a highly active imidazo[1,2-a]pyridine analogue (molecule 26k). openpharmaceuticalsciencesjournal.com The simulation, conducted using the OPLS-2005 force field, provided insights into the stability of the binding pose predicted by molecular docking. openpharmaceuticalsciencesjournal.com The results indicated that the complex maintained its binding pose with an acceptable root mean square deviation (RMSD) of less than 3 Å, confirming the stability of the interaction within a simulated physiological environment of water molecules, temperature, and pressure. openpharmaceuticalsciencesjournal.com

Prime MMGBSA Approaches

The Prime Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach is utilized to calculate the binding free energy of a ligand to its target protein, providing a more quantitative measure of binding affinity than docking scores alone. This method was applied to the docked complexes of imidazo[1,2-a]pyridine analogues with their target protein to refine the understanding of their binding energetics. openpharmaceuticalsciencesjournal.comresearchgate.net The calculation of binding free energy helps in ranking the compounds based on their predicted affinity and provides a more accurate correlation with their experimental biological activities.

Conclusion

Summary of Research Significance

2-(Chloromethyl)imidazo[1,2-a]pyridine has established itself as a pivotal building block in the realms of medicinal chemistry and materials science. Its significance stems from the versatile reactivity of the chloromethyl group, which serves as a handle for introducing a wide array of functional groups through straightforward nucleophilic substitution and cross-coupling reactions. This reactivity, combined with the inherent biological relevance of the imidazo[1,2-a]pyridine (B132010) scaffold, has made it an invaluable intermediate for the synthesis of complex molecules with diverse therapeutic potential.

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold," found in numerous marketed drugs, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties beilstein-journals.orgchemrxiv.orgnih.govnih.govresearchgate.net. Research has consistently shown that derivatives synthesized from this compound exhibit potent biological effects, such as anticandidosis and cytotoxic activities, underscoring its importance in drug discovery programs jmchemsci.comnih.gov. The ability to readily modify the structure allows for the systematic exploration of structure-activity relationships (SAR), guiding the development of new therapeutic agents with improved efficacy and selectivity nih.gov.

Beyond pharmaceuticals, the unique photophysical properties of the imidazo[1,2-a]pyridine ring system have opened avenues for its use in materials science. Derivatives are being explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes for cell imaging, and metal sensing, highlighting the compound's versatility mdpi.com. The synthesis of functional materials with specific electronic and optical characteristics is an expanding area where this compound serves as a crucial starting material evitachem.com.

Future Directions and Emerging Research Areas

The future research landscape for this compound is rich with possibilities. A primary focus will likely remain in medicinal chemistry, with an emphasis on the design and synthesis of novel derivatives targeting specific biological pathways implicated in diseases such as cancer, and infectious and neurodegenerative disorders beilstein-journals.org. The development of more efficient and greener synthetic methodologies, such as one-pot multicomponent reactions and flow chemistry processes, will be crucial for accelerating the discovery of new drug candidates mdpi.combeilstein-journals.org.

An emerging area of interest is the application of this compound in the development of targeted therapies. By attaching it to biomolecules or targeting ligands, researchers could create drug conjugates that deliver potent cytotoxic agents directly to cancer cells, minimizing off-target effects. Furthermore, the exploration of its derivatives as enzyme inhibitors and modulators of protein-protein interactions continues to be a promising field beilstein-journals.org.

In materials science, future work will likely involve the creation of more sophisticated functional materials. This includes the design of novel fluorophores with enhanced quantum yields and photostability for advanced bioimaging applications. The development of new organic semiconductors and materials for optoelectronic devices based on the imidazo[1,2-a]pyridine scaffold is another exciting frontier mdpi.com. The inherent versatility of this compound ensures its continued importance as a foundational element in the pursuit of innovative solutions in both health and technology.

Q & A

Q. How are imidazo[1,2-a]pyridine derivatives validated as fluorescent probes for biological imaging?

  • Methodological Answer : Fluorescence quantum yields (Φ) are measured using quinine sulfate as a reference. Confocal microscopy assesses cellular uptake (e.g., in cancer cell lines), while time-resolved fluorescence detects environmental sensitivity (e.g., pH-dependent emission shifts) .

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2-(Chloromethyl)imidazo[1,2-a]pyridine
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